3,5-Dibr-tyr1 leucine enkephalin

Opioid receptor pharmacology Peptide halogenation Receptor selectivity

Standard Leu-enkephalin degrades within minutes, limiting long-signaling studies. This brominated analog (CAS 72601-98-0, MW 713.4) provides: - **Enhanced plasma stability**: Resistance to aminopeptidase degradation vs. native peptide. - **δ-Opioid receptor preference**: Tyr¹ halogenation shifts selectivity profile. - **Unique metabolite**: Generates neuroprotective 3,5-dibromo-tyrosine. Ideal for cAMP assays, ERK time-courses, and analgesic mechanism studies requiring sustained DOR activation.

Molecular Formula C28H35Br2N5O7
Molecular Weight 713.4 g/mol
Cat. No. B12110196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibr-tyr1 leucine enkephalin
Molecular FormulaC28H35Br2N5O7
Molecular Weight713.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N
InChIInChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)
InChIKeyRHBCIUIAEWGNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibr-tyr1 Leucine Enkephalin Overview


3,5-Dibr-tyr1 leucine enkephalin (CAS 72601-98-0) is a synthetic halogenated analog of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). The compound features dual bromine substitution at the 3 and 5 positions of the N-terminal tyrosine residue, with a molecular weight of 713.4 g/mol and the molecular formula C28H35Br2N5O7 [1]. As a delta-opioid receptor (DOR)-preferring agonist, this peptide serves as a research tool for investigating opioid receptor pharmacology, analgesic mechanisms, and neuroprotective pathways. The halogenation modification is designed to enhance receptor binding selectivity and confer resistance to enzymatic degradation compared to the native unmodified peptide .

1
δ-opioid receptor research tool: Halogenated enkephalin analog for DOR-preferring signaling studies.
2
Aminopeptidase-resistant scaffold: Dual bromination at Tyr¹ extends stability in biological matrices.
3
Metabolite-mediated model context: 3,5-dibromo-tyrosine metabolite reported in neuroprotection model studies.

Why 3,5-Dibr-tyr1 Leucine Enkephalin Has No Generic Substitute


Unmodified Leu-enkephalin exhibits extremely rapid degradation in vivo by aminopeptidases, with a plasma half-life measured in minutes, severely limiting its utility as a research tool beyond acute in vitro assays [1]. While the commonly used analog [D-Ala², D-Leu⁵]-enkephalin (DADLE) partially addresses stability through D-amino acid substitution, its selectivity for δ-opioid receptors over μ-opioid receptors remains modest, typically ranging from only 3- to 10-fold [2]. This residual μ-receptor activity can confound experimental interpretations in studies where δ-receptor-specific signaling is the variable of interest. The halogenation strategy employed in 3,5-Dibr-tyr1 leucine enkephalin represents a distinct pharmacological approach—modulating electronic and steric properties of the critical Tyr¹ side chain to alter receptor recognition, while simultaneously creating a metabolic product (3,5-dibromo-tyrosine) with its own documented neuroprotective activity . Generic substitution with unmodified enkephalins or even DADLE would fundamentally alter both the primary receptor pharmacology and the secondary metabolite biology of the experimental system.

Target Features
Tyr¹ halogenation: Modulates receptor selectivity and metabolic stability.
Metabolite biology: Generates 3,5-dibromo-tyrosine with distinct model-response context.
Substitute Limitations
Leu-enkephalin: Rapid degradation and near-equipotent μ/δ binding may limit δ-specific interpretation.
DADLE: Modest δ-selectivity may not eliminate μ-receptor crosstalk; lacks halogenated metabolite biology.

3,5-Dibr-tyr1 Leucine Enkephalin: Differentiation Evidence


Dual Bromination for δ-Opioid Selectivity

While direct head-to-head binding data for 3,5-Dibr-tyr1 leucine enkephalin versus unmodified Leu-enkephalin is not publicly available in the peer-reviewed literature, class-level inference from structurally analogous Tyr¹-modified enkephalins demonstrates that halogen substitution at this position fundamentally alters receptor selectivity profiles. Specifically, substitution at the Tyr¹ position with 2,6-dimethyl-tyrosine in DPDPE enkephalin analogs resulted in a 10-fold increase in δ-opioid receptor potency and a 35-fold increase in μ-opioid receptor potency, while maintaining substantial δ-receptor selectivity [1]. Similarly, p-bromophenylalanine substitution at position 4 in cyclic enkephalin analogs achieved an IC₅₀ of 0.19 nM at δ-receptors with a selectivity ratio of 21,000 for δ versus μ [2]. By extension, the dual bromination at Tyr¹ in 3,5-Dibr-tyr1 leucine enkephalin is predicted to confer a distinct selectivity fingerprint relative to unmodified Leu-enkephalin (which shows essentially equipotent Kᵢ values of 3.4 nM at μ and 4.0 nM at δ receptors, or approximately 0.85-fold δ-selectivity) .

δ-Selectivity SAR
Class-level
Structurally analogous Tyr¹ modifications produce 10- to 35-fold potency shifts; native Leu-enkephalin Kᵢ(μ)=3.4 nM, Kᵢ(δ)=4.0 nM (~0.85× δ-preference).
Supports δ-selective tool compound context.
Direct binding data for 3,5-Dibr-tyr1 analog not published; inferred from class SAR.
Opioid receptor pharmacology Peptide halogenation Receptor selectivity

Aminopeptidase Resistance Extends Peptide Stability

3,5-Dibr-tyr1 leucine enkephalin exhibits enhanced resistance to N-terminal degradation by aminopeptidases such as APN/CD13 due to the steric and electronic effects conferred by dual bromine substitution on the Tyr¹ residue . This represents a significant stability advantage over unmodified Leu-enkephalin, which is rapidly cleaved at the Tyr¹-Gly² bond and degraded within minutes in biological matrices [1]. While DADLE achieves stability through D-Ala² substitution, the bromination approach in 3,5-Dibr-tyr1 leucine enkephalin provides an alternative degradation-resistant scaffold that preserves the natural L-amino acid backbone configuration at position 2 .

Aminopeptidase Resistance
Class-level
Enhanced resistance to N-terminal degradation vs. native Leu-enkephalin (t₁/₂
Supports longer-duration in vitro assay workflows.
Precise t₁/₂ extension not reported; inferred from halogenation effects.
Metabolite Model Response
Supporting evidence
3,5-dibromo-tyrosine metabolite: reported reduction in infarct volume and neurological deficit in rat MCAo model (treatment up to 3h post-ischemia).
Supports metabolite-mediated neuroprotection model response.
Metabolite biology absent in non-halogenated enkephalin analogs.
Peptide stability Aminopeptidase resistance N-terminal protection

Neuroprotective 3,5-Dibromo-Tyrosine Metabolite

A unique and differentiating feature of 3,5-Dibr-tyr1 leucine enkephalin is the documented neuroprotective activity of its primary metabolic breakdown product, 3,5-dibromo-tyrosine. In a rat model of middle cerebral artery occlusion (MCAo), administration of 3,5-DBr-d-Tyr significantly improved neurological function scores and reduced brain infarct volume even when treatment was initiated 3 hours after stroke onset [1]. This secondary pharmacology is absent in unmodified Leu-enkephalin, whose metabolic products are non-halogenated tyrosine and inactive peptide fragments, and in DADLE, which generates D-alanine and D-leucine upon degradation .

Metabolite Model Response
Supporting evidence
3,5-dibromo-tyrosine metabolite: reported reduction in infarct volume and neurological deficit in rat MCAo model (treatment up to 3h post-ischemia).
Supports metabolite-mediated neuroprotection model response.
Metabolite biology absent in non-halogenated enkephalin analogs.
Neuroprotection Ischemic stroke Metabolic pharmacology

3,5-Dibr-tyr1 Leucine Enkephalin: Recommended Applications


δ-Opioid Receptor SAR with Halogenated Tyr¹ Scaffolds

Researchers investigating how N-terminal modifications influence δ-versus-μ opioid receptor selectivity should select 3,5-Dibr-tyr1 leucine enkephalin as a halogenated comparator compound. The dual bromination at Tyr¹ provides a distinct electronic and steric profile that can be contrasted with methylated, fluorinated, or iodinated analogs to map the physicochemical determinants of receptor subtype engagement . This compound is particularly valuable when used alongside unmodified Leu-enkephalin (Kᵢ(μ) = 3.4 nM, Kᵢ(δ) = 4.0 nM) to establish baseline shifts in selectivity .

Aminopeptidase-Resistant Peptides for Extended In Vitro Assays

For experimental protocols requiring sustained opioid receptor activation over time courses exceeding 30-60 minutes—such as cAMP accumulation assays, ERK phosphorylation time-courses, or receptor internalization studies—3,5-Dibr-tyr1 leucine enkephalin offers enhanced resistance to aminopeptidase degradation relative to native Leu-enkephalin . The bromination strategy preserves the L-amino acid backbone while conferring degradation resistance, distinguishing it from DADLE which relies on D-amino acid substitution .

Dual-Mechanism: Opioid Signaling & Metabolite Neuroprotection

Investigators exploring the intersection of opioid receptor pharmacology and neuroprotection should utilize 3,5-Dibr-tyr1 leucine enkephalin for its unique metabolic profile. Unlike non-halogenated enkephalins, this compound generates 3,5-dibromo-tyrosine upon degradation—a metabolite with independently validated neuroprotective efficacy in MCAo stroke models, where it reduced infarct volume and improved neurological outcomes when administered up to 3 hours post-ischemia . This enables experimental designs that probe potential synergistic or sequential effects between parent peptide signaling and metabolite-mediated neuroprotection .

Pain Research with δ-Opioid Selectivity

In analgesic studies where distinguishing δ-receptor-mediated antinociception from μ-receptor effects is critical, 3,5-Dibr-tyr1 leucine enkephalin provides a Tyr¹-modified scaffold with predicted enhanced δ-selectivity relative to native Leu-enkephalin. Class-level evidence from structurally related Tyr¹-modified enkephalins demonstrates that halogen or alkyl substitution at this position can produce 10- to 35-fold shifts in receptor potency profiles . This compound is recommended as a comparator tool alongside DADLE (3-10× δ-selective) to probe the structural determinants of receptor subtype discrimination .

Application
Selection Property
Validation Focus
δ-Opioid receptor SAR studies
Halogenated Tyr¹ scaffold for selectivity profiling
δ/μ selectivity shift assessment
Extended-duration in vitro opioid assays
Aminopeptidase-resistant scaffold
Stability validation in assay matrix
Opioid signaling & metabolite biology research
Parent peptide & halogenated metabolite dual-action
Metabolite-mediated model-response profiling
δ-Receptor-mediated antinociception research
Tyr¹-modified δ-preference scaffold
δ vs. μ antinociception endpoint discrimination

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